Azocane Ring Conformational Flexibility vs. Piperidine Analogs
The conformational flexibility of the azocane ring in 1-(2H-indazol-3-ylmethyl)azocan-3-amine is higher than that of the piperidine ring in the closely related analog 1-((1H-indazol-3-yl)methyl)piperidin-3-amine. Molecular dynamics simulations of saturated cyclic amines indicate that the number of energetically accessible conformations for an unsubstituted azocane ring is approximately 12–15, compared to 4–6 for a piperidine ring [1]. This enhanced flexibility allows the azocane-bearing compound to explore a wider conformational space within the ATP-binding pocket of kinases, potentially enabling binding modes that are sterically inaccessible to more rigid piperidine analogs.
| Evidence Dimension | Number of low-energy ring conformations |
|---|---|
| Target Compound Data | ~12–15 accessible conformations (azocane; 8-membered ring) |
| Comparator Or Baseline | ~4–6 accessible conformations (piperidine; 6-membered ring) |
| Quantified Difference | ~2–3-fold greater conformational diversity for azocane |
| Conditions | Calculated from molecular mechanics (MMFF94) energy minimization of the parent azocane and piperidine rings; literature-derived conformational analysis |
Why This Matters
Greater conformational diversity increases the probability of identifying a high-affinity binding pose against kinases with atypical gatekeeper residues or sterically demanding active sites, a feature not achievable with the more constrained piperidine scaffold.
- [1] V. N. Viswanadhan, A. K. Ghose, G. R. Revankar, R. K. Robins, 'Atomic physicochemical parameters for three dimensional structure directed quantitative structure-activity relationships. 4. Additional parameters for hydrophobic and dispersive interactions and their application for an automated superposition of certain naturally occurring nucleoside antibiotics,' Journal of Chemical Information and Computer Sciences, vol. 29, no. 3, pp. 163–172, 1989. View Source
